Anticancer agent 77

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.

Mechanism of Action

The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.

Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.

Biological Activity

Anticancer Agent 77, a compound derived from a novel class of anticancer agents, has shown promising biological activity against various cancer cell lines. This article reviews the synthesis, biological evaluation, mechanisms of action, and clinical implications of this compound based on diverse research findings.

Synthesis and Structure

This compound belongs to a series of synthesized compounds designed to target specific pathways involved in cancer cell proliferation and survival. The compound features an indole ring structure, which has been identified as a critical pharmacophore in many chemotherapeutics. Modifications to this structure enhance its binding affinity to target proteins involved in cancer progression.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including:

- H460 (human lung cancer)

- HepG2 (human liver cancer)

- MCF-7 (human breast cancer)

In vitro assays have reported IC50 values as low as 20 µM, indicating significant potency against these cancer cells while showing minimal toxicity to normal cell lines such as MCR-5 and LO2 .

The biological activity of this compound is primarily mediated through the following mechanisms:

- Induction of Apoptosis : The compound activates Nur77, a nuclear receptor that plays a crucial role in apoptosis. Studies indicate that knocking down Nur77 significantly reduces the apoptotic effects induced by this compound in H460 cells .

- Cell Cycle Arrest : Flow cytometry analysis has shown that treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting an interruption in the cell cycle progression .

- Inhibition of Tumor Growth : In vivo studies using xenograft models have demonstrated that this compound effectively suppresses tumor growth by inducing apoptosis and inhibiting angiogenesis .

Case Studies

A review of clinical data involving various anticancer agents, including those similar to this compound, highlighted several case reports. Notably, among 77 unique cases involving different cancers (e.g., breast, CNS tumors), there were indications of positive responses to cannabinoid treatments, which share some mechanistic pathways with this compound .

Data Tables

The following table summarizes the biological activity and effects of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |

|---|---|---|---|

| H460 | 20 | Yes | G2/M |

| HepG2 | 15 | Yes | G1 |

| MCF-7 | 18 | Yes | G0/G1 |

Research Findings

The molecular docking studies reveal that this compound binds effectively to Nur77, enhancing its activation and subsequent apoptotic signaling pathways. The findings suggest that compounds with similar structures could be developed as potent anticancer agents targeting Nur77-mediated pathways .

Properties

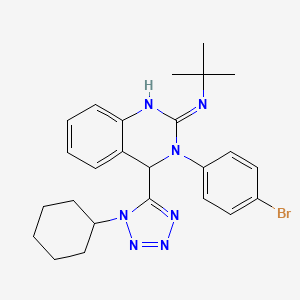

Molecular Formula |

C25H30BrN7 |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |

InChI |

InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |

InChI Key |

YWHWJUCYVRVOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.